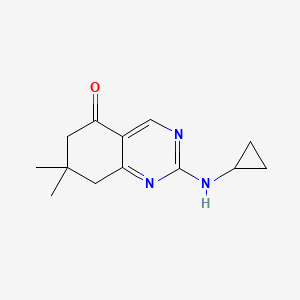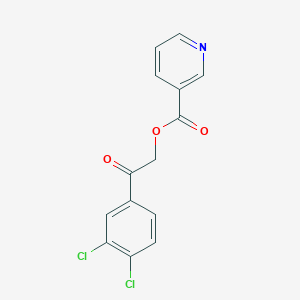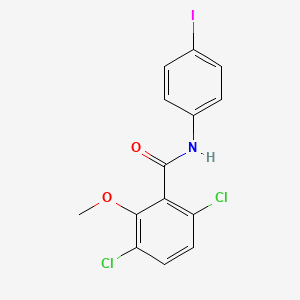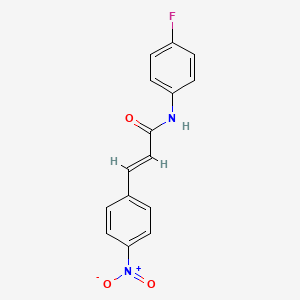![molecular formula C13H18N2O4S B5732541 N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-404, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is not fully understood. However, studies have shown that it acts on the endocannabinoid system by inhibiting the reuptake of the endocannabinoid anandamide. This leads to an increase in anandamide levels, which then activates cannabinoid receptors, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce oxidative stress, which is implicated in the pathogenesis of several diseases. This compound has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its high potency and specificity. This makes it an ideal tool for studying the endocannabinoid system and its role in pain and inflammation. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions include investigating the use of this compound in combination with other drugs to enhance its therapeutic effects and exploring its potential use in the treatment of other diseases such as cancer and epilepsy.
Conclusion:
In conclusion, this compound is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for neuropathic pain and inflammatory diseases. While there are limitations to using this compound in lab experiments, its high potency and specificity make it an ideal tool for studying the endocannabinoid system. There are several future directions for research on this compound, including developing more efficient synthesis methods and exploring its potential use in the treatment of other diseases.
合成法
The synthesis of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound has a potent analgesic effect and can alleviate pain without causing addiction or tolerance. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-5-3-11(4-6-12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBRCGWKOPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)





![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
